2-(Chloromethyl)-4-methyl-6-phenylpyrimidine
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Overview
Description
2-(Chloromethyl)-4-methyl-6-phenylpyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4-methyl-6-phenylpyrimidine can be achieved through several methods. One common approach involves the reaction of 2-chloromethyl-4-methylpyrimidine with a phenylating agent under controlled conditions. The reaction typically requires a catalyst, such as zinc chloride, and is carried out under acidic conditions to facilitate the chloromethylation process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chloromethylation reactions using formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4-methyl-6-phenylpyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyrimidine oxides using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or similar reducing agents.
Major Products Formed
Substitution: Formation of substituted pyrimidine derivatives.
Oxidation: Formation of pyrimidine oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Scientific Research Applications
2-(Chloromethyl)-4-methyl-6-phenylpyrimidine has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-4-methyl-6-phenylpyrimidine involves its interaction with specific molecular targets and pathways. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Chloromethyl-4-methylquinazoline: Similar structure but with a quinazoline ring instead of a pyrimidine ring.
2-Chloromethyl-4-methylpyrimidine: Lacks the phenyl group at position 6.
4-Methyl-6-phenylpyrimidine: Lacks the chloromethyl group at position 2.
Uniqueness
2-(Chloromethyl)-4-methyl-6-phenylpyrimidine is unique due to the presence of both the chloromethyl and phenyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
89966-84-7 |
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Molecular Formula |
C12H11ClN2 |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
2-(chloromethyl)-4-methyl-6-phenylpyrimidine |
InChI |
InChI=1S/C12H11ClN2/c1-9-7-11(15-12(8-13)14-9)10-5-3-2-4-6-10/h2-7H,8H2,1H3 |
InChI Key |
WJUQCUDJEMMLKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)CCl)C2=CC=CC=C2 |
Origin of Product |
United States |
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